N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine, also known as Ceralasertib, is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in DNA damage response pathways, where it is involved in the sensing and repair of DNA damage.
Mode of Action
this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, the compound interferes with the normal function of the DNA damage response pathways, potentially leading to the accumulation of DNA damage in cells.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase ATR affects the DNA damage response pathways. These pathways are responsible for detecting and repairing DNA damage, maintaining genomic stability, and preventing the propagation of DNA errors to the next generation of cells .
Result of Action
The molecular and cellular effects of this compound’s action are related to its impact on DNA damage response pathways. By inhibiting the Serine/threonine-protein kinase ATR, the compound may lead to an accumulation of DNA damage in cells, which could potentially lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-methylmorpholine with thiazole derivatives under controlled conditions. One common method involves the use of formaldehyde and formic acid to facilitate the reaction . The reaction is carried out under reflux conditions, allowing for the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride (DMTMM): An organic triazine derivative used for activation of carboxylic acids.
N-Methylmorpholine: A cyclic tertiary amine used as a base catalyst in various reactions.
Uniqueness
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a morpholine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-12-3-4-13-8(7-12)6-11-9-10-2-5-14-9/h2,5,8H,3-4,6-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKOJCCDSYBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235877 | |
Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423035-13-5 | |
Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423035-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.